Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate

Pharmaceutical Analysis Quality Control Regulatory Compliance

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate (CAS 323176-93-8) is a chemical compound of the phenethylamine class, systematically named ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate. It is not a drug substance but a pharmacopoeial reference standard, officially designated as Venlafaxine EP Impurity B.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 323176-93-8
Cat. No. B029604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate
CAS323176-93-8
Synonymsα-[(Dimethylamino)methyl]-4-methoxybenzeneacetic Acid Ethyl Ester; 
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC
InChIInChI=1S/C14H21NO3/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11/h6-9,13H,5,10H2,1-4H3
InChIKeyAYXZUXPFYCNRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate (CAS 323176-93-8) Technical Profile


Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate (CAS 323176-93-8) is a chemical compound of the phenethylamine class, systematically named ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate . It is not a drug substance but a pharmacopoeial reference standard, officially designated as Venlafaxine EP Impurity B . Its molecular formula is C14H21NO3, with a molecular weight of 251.32 g/mol . The compound is employed exclusively in analytical and pharmaceutical quality control applications, specifically for the identification and quantification of process-related impurities in the antidepressant Venlafaxine .

Why Generic Impurity Standards Cannot Substitute for Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate


Generic substitution of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate with a structurally similar compound or a generic reference material is not scientifically valid in regulated pharmaceutical analysis. This compound is a specific pharmacopoeial impurity standard (Venlafaxine EP Impurity B) that is uniquely defined by its exact molecular structure and is the subject of strict regulatory limits . Its use is mandated by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Venlafaxine, requiring a certified reference standard with complete analytical characterization [1]. A generic compound of similar structure, even if it shares a core scaffold, will not possess the identical retention time, spectral fingerprint, or validated identity required for method development, system suitability testing, and impurity quantification [2]. Substitution would lead to regulatory non-compliance and invalidate analytical results, underscoring the absolute requirement for this specific compound .

Quantitative Differentiation Evidence for Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate


Regulatory Requirement: EP Impurity B Mandate vs. Non-Pharmacopoeial Impurities

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is designated as Venlafaxine EP Impurity B by the European Pharmacopoeia, a status that is not conferred upon generic or non-pharmacopoeial impurities [1]. While Venlafaxine may contain numerous process-related impurities, only those specified in the EP monograph—including Impurity B—are subject to defined acceptance criteria and require the use of a certified reference standard [2]. The regulatory limit for unspecified impurities in Venlafaxine hydrochloride, as per EP, is typically NMT 0.10%, whereas a generic impurity may not have any defined limit . This distinction means that for regulatory submissions (e.g., ANDA, NDA), the use of a generic substitute is not acceptable; only the specific EP Impurity B standard can be used to demonstrate compliance .

Pharmaceutical Analysis Quality Control Regulatory Compliance

Purity Specification: High Purity Reference Standard vs. Technical Grade Chemical

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is supplied as a high-purity reference standard, with purity levels of ≥95% or higher (e.g., 99% by HPLC) . In contrast, a technical grade or research-grade chemical of the same nominal identity may have significantly lower purity, often below 95% . This difference in purity is not merely a matter of quality but is essential for analytical accuracy. The use of a lower-purity material in HPLC method validation or system suitability testing can lead to inaccurate retention times, altered peak area ratios, and erroneous quantification of impurities in Venlafaxine drug substance . For instance, a study on Venlafaxine impurities highlighted the necessity of high-purity standards to achieve a correlation coefficient of 0.999 in linearity assessments [1].

Analytical Chemistry Reference Standards Purity Analysis

Analytical Characterization: Certified Reference Material vs. Non-Certified Compound

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is provided as a fully characterized reference standard with a comprehensive analytical data package, including 1H NMR, 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy [1]. This level of characterization is in stark contrast to a generic chemical, which may only have a basic certificate of analysis (CoA) with limited data . The availability of detailed spectral data for the target compound allows for unambiguous identity confirmation and is essential for method development and validation in accordance with ICH guidelines [2]. For example, a study on Venlafaxine impurities characterized six process-related impurities using IR, MS, 1H NMR, and 13C NMR, underscoring the need for such data in impurity profiling [3].

Analytical Method Validation Reference Standards Spectroscopy

Chromatographic Selectivity: HPLC Retention Time Differentiation from Venlafaxine API

In reversed-phase HPLC methods for Venlafaxine analysis, Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate (Venlafaxine EP Impurity B) exhibits a distinct retention time that is well separated from the parent drug peak [1]. For instance, a typical method reports a retention time of approximately 12 minutes for Impurity B on a C18 column with acetonitrile/water gradient . In contrast, Venlafaxine itself has a retention time of around 2.7 to 5.0 minutes under similar conditions [2][3]. This significant difference in retention time (approximately 7-10 minutes) is critical for ensuring accurate quantification without interference, a key requirement for stability-indicating methods [4]. The resolution (Rs) between the impurity and the main peak is typically >2.0, meeting ICH guidelines for specificity [5].

HPLC Method Development Impurity Profiling Chromatography

Primary Application Scenarios for Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate


Pharmaceutical Quality Control: Quantification of Venlafaxine EP Impurity B

This compound is essential for the quantitative determination of Venlafaxine EP Impurity B in active pharmaceutical ingredients (API) and finished dosage forms, as mandated by pharmacopoeial monographs [1]. The high purity and full characterization of the reference standard ensure accurate and reproducible quantification, enabling compliance with regulatory acceptance limits (e.g., NMT 0.10%) .

Analytical Method Development and Validation

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is a critical component in the development and validation of stability-indicating HPLC methods for Venlafaxine [2]. Its distinct retention time and spectral properties allow for the optimization of chromatographic conditions to achieve baseline resolution (Rs >2.0) from the parent drug and other impurities, as required by ICH guidelines [3].

Regulatory Submission Support (ANDA, NDA, DMF)

The compound is used to generate the impurity profile data required for Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and Drug Master Files (DMF) for Venlafaxine products [4]. Its certified identity and purity are necessary to demonstrate that the generic product meets the same quality standards as the reference listed drug [5].

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